

## statistical significance of clinical trial endpoints for Orvepitant Maleate

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Orvepitant Maleate

Cat. No.: B609775

Get Quote

# Orvepitant Maleate: A Comparative Analysis of Clinical Trial Endpoints

A deep dive into the statistical significance of **Orvepitant Maleate**'s clinical trial outcomes compared to other neurokinin-1 (NK-1) receptor antagonists in chronic cough, pruritus, and major depressive disorder.

**Orvepitant Maleate**, a neurokinin-1 (NK-1) receptor antagonist, has been the subject of multiple clinical trials for various conditions, primarily focusing on its potential to modulate neuronal hypersensitivity. This guide provides a comparative analysis of the statistical significance of clinical trial endpoints for **Orvepitant Maleate** against other NK-1 receptor antagonists, offering researchers, scientists, and drug development professionals a comprehensive overview of its performance.

### At a Glance: Orvepitant Maleate Clinical Trial Outcomes



| Indication                                | Trial<br>Name/Phase                                    | Comparator(s)                           | Primary<br>Endpoint(s)                                        | Key Findings<br>& Statistical<br>Significance                                                                                          |
|-------------------------------------------|--------------------------------------------------------|-----------------------------------------|---------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------|
| Chronic Cough                             | VOLCANO-2<br>(Phase 2b)                                | Placebo                                 | Awake Cough<br>Frequency                                      | Not statistically significant in the full analysis set. Near significance (p=0.066) in a sub-group of higher frequency coughers.[1][2] |
| Leicester Cough<br>Questionnaire<br>(LCQ) | Statistically significant improvement (p=0.009).[1][2] |                                         |                                                               |                                                                                                                                        |
| Cough Severity<br>VAS                     | Statistically significant improvement (p=0.034).[1]    |                                         |                                                               |                                                                                                                                        |
| Urge-to-Cough<br>VAS                      | Statistically significant improvement (p=0.005).       |                                         |                                                               |                                                                                                                                        |
| VOLCANO-1<br>(Phase 2)                    | Open-label                                             | Change in<br>Daytime Cough<br>Frequency | Statistically significant reduction from baseline (p < .001). |                                                                                                                                        |
| IPF Cough<br>(Phase 2)                    | Placebo                                                | Coughing<br>Severity Scores             | Statistically significant improvement with 30 mg dose.        |                                                                                                                                        |



| Pruritus                        | Atopic Dermatitis<br>(Phase 2) | Placebo                                      | Not specified                            | Study initiated to determine effectiveness of three doses. |
|---------------------------------|--------------------------------|----------------------------------------------|------------------------------------------|------------------------------------------------------------|
| EGFRI-induced<br>Pruritus       | Placebo                        | Change in Numerical Rating Scale (NRS) score | Not statistically significant.           |                                                            |
| Major<br>Depressive<br>Disorder | Phase 2                        | Placebo                                      | Hamilton Depression Rating Scale (HAM-D) | Study designed to assess efficacy and safety.              |

## Comparative Analysis with Other NK-1 Receptor Antagonists

The therapeutic landscape of NK-1 receptor antagonists offers several comparators to **Orvepitant Maleate**, each with its own profile of efficacy and safety across different indications.

### **Chronic Cough**

While Orvepitant has shown promise in patient-reported outcomes for chronic cough, other NK-1 antagonists like Aprepitant have also been investigated. A study on Aprepitant for cough in lung cancer patients demonstrated a significant reduction in cough frequency. This suggests that the mechanism of action holds potential, though individual drug characteristics and trial designs may lead to varying outcomes.

#### **Pruritus**

In the treatment of pruritus, Serlopitant and Aprepitant have been extensively studied.

 Serlopitant: Phase 2 trials for chronic pruritus showed a statistically significant reduction in pruritus, with p-values of 0.022 and 0.013 for 1-mg and 5-mg doses, respectively. However, subsequent Phase 3 trials for pruritus associated with prurigo nodularis did not meet their primary endpoint.



 Aprepitant: Multiple studies have shown its efficacy in reducing pruritus in various conditions, including biologic cancer treatment-induced pruritus (p<0.0001) and refractory pruritus (p<0.05).</li>

Tradipitant also showed a significant improvement in itch associated with mild atopic dermatitis in a subgroup analysis of a Phase 3 trial.

#### **Major Depressive Disorder**

The use of NK-1 receptor antagonists for major depressive disorder has a more complex history. Early phase 2 trials with Aprepitant and another compound showed improvements comparable to SSRIs. However, a later Phase 3 program with Aprepitant failed to demonstrate efficacy, which has been attributed to issues with dosing and receptor occupancy. Casopitant, another NK-1 antagonist, showed that it did not achieve statistical separation from placebo on the HAMD17 scale in one study (p = 0.282).

#### **Experimental Protocols**

The clinical trials for **Orvepitant Maleate** and its comparators have generally followed a randomized, double-blind, placebo-controlled design.

#### **Orvepitant Maleate - VOLCANO-2 (Chronic Cough)**

- Design: A 12-week, randomized, double-blind, placebo-controlled, Phase 2b dose-ranging study.
- Participants: 315 patients with refractory chronic cough.
- Intervention: Orvepitant (10 mg, 20 mg, or 30 mg once daily) or placebo.
- Primary Endpoint: Change in 24-hour cough frequency at week 12.
- Secondary Endpoints: Leicester Cough Questionnaire (LCQ), Cough Severity Visual Analogue Scale (VAS), and Urge-to-Cough VAS.

#### **Serlopitant - Phase 2 (Chronic Pruritus)**

Design: A randomized, multicenter, placebo-controlled Phase 2 clinical trial.



- Participants: Patients with severe chronic pruritus refractory to antihistamines or topical steroids.
- Intervention: Serlopitant (0.25, 1, or 5 mg) or placebo once daily for 6 weeks.
- Primary Endpoint: Percentage change in visual analog scale pruritus score from baseline.

#### **Signaling Pathway and Experimental Workflow**

The therapeutic effect of **Orvepitant Maleate** and other NK-1 receptor antagonists is predicated on their ability to block the binding of Substance P to the NK-1 receptor, thereby inhibiting downstream signaling pathways implicated in cough, pruritus, and mood regulation.



Click to download full resolution via product page

Caption: NK-1 Receptor Signaling Pathway and the inhibitory action of **Orvepitant Maleate**.





Click to download full resolution via product page

Caption: A generalized workflow for a randomized, placebo-controlled clinical trial.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. nerretherapeutics.com [nerretherapeutics.com]
- 2. publications.ersnet.org [publications.ersnet.org]
- To cite this document: BenchChem. [statistical significance of clinical trial endpoints for Orvepitant Maleate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609775#statistical-significance-of-clinical-trial-endpoints-for-orvepitant-maleate]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com